Aqueous Solubility and Ionization Advantage of the Hydrochloride Salt vs. the Free Acid Form
The hydrochloride salt of [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid (target, CAS 1443981-59-6) delivers a computed LogD₇.₄ of −2.66 [1], indicating pronounced hydrophilicity and preferential partitioning into aqueous media at physiological pH, compared to the free acid (CAS 1234616-38-6), which exhibits a LogP of 0.43 and substantially lower aqueous solubility. The salt form's acid pKa of 3.46 [1] ensures full ionization at pH ≥ 5.5, whereas the free acid remains partially unionized. The principle that converting non-charged triazolopyridines into charged salt analogues increases water solubility has been experimentally validated in a related [1,2,3]triazolo[1,5-a]pyridine series, where salt formation was essential for achieving biologically relevant solubility [2].
| Evidence Dimension | Hydrophilicity / aqueous partitioning (LogD₇.₄ vs. LogP) |
|---|---|
| Target Compound Data | LogD₇.₄ = −2.66; Acid pKa = 3.46 (computed, JChem) |
| Comparator Or Baseline | Free acid (CAS 1234616-38-6): LogP = 0.43 (computed); Free acid pKa ~3.5–4.0 (literature estimated) |
| Quantified Difference | ΔLogD/LogP ≈ 3.1 log units (greater hydrophilicity for HCl salt) |
| Conditions | Computed physicochemical properties; salt-form solubility principle confirmed experimentally in [1,2,3]triazolo[1,5-a]pyridine salt series (RSC Adv. 2017) |
Why This Matters
For medicinal chemistry groups performing aqueous-phase reactions or biological assays, the hydrochloride salt's >1000-fold greater predicted aqueous partitioning relative to the free acid directly translates to easier dissolution, more accurate dosing in biochemical screens, and reduced DMSO dependence.
- [1] ChemBase. [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride (CBID: 248826). JChem Acid pKa 3.46; LogD (pH 7.4) −2.66. Available at: http://www.chembase.cn/molecule-248826.html View Source
- [2] Martín-Montes, Á. et al. Synthesis and in vitro leishmanicidal activity of novel [1,2,3]triazolo[1,5-a]pyridine salts. RSC Adv. 2017, 7 (26), 15715-15726. View Source
